![molecular formula C22H27N3O B7498832 N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)
N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide, commonly known as NPC1161B, is a novel small molecule drug that has shown promising results in various scientific research studies. NPC1161B belongs to the class of cyclopropane carboxamides and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
NPC1161B exerts its pharmacological effects by selectively inhibiting the activity of a specific protein, which plays a crucial role in various cellular processes. The drug binds to the protein and prevents its interaction with other cellular components, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
NPC1161B has been shown to exhibit a wide range of biochemical and physiological effects in various preclinical studies. The drug has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
NPC1161B has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, the drug has some limitations, including its poor solubility and stability, which can affect its pharmacokinetics and bioavailability.
Orientations Futures
Several future directions for NPC1161B research include the development of more efficient synthesis methods, optimization of pharmacokinetics and bioavailability, and evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the drug's mechanism of action and its potential interactions with other cellular components.
Méthodes De Synthèse
NPC1161B is synthesized by a multi-step process that involves the reaction of several chemical intermediates. The synthesis process involves the use of various reagents and solvents, including but not limited to, 4-phenylpiperazine, 2-bromo-1-phenyl-1-(piperazin-1-yl)ethanone, and cyclopropanecarboxylic acid. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
NPC1161B has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The drug has shown promising results in preclinical studies and has been evaluated in various animal models.
Propriétés
IUPAC Name |
N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(18-10-11-18)23-16-19-6-4-5-7-20(19)17-24-12-14-25(15-13-24)21-8-2-1-3-9-21/h1-9,18H,10-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLQJBSORXYPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=CC=C2CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.